Di-N-desethylamiodarone

説明

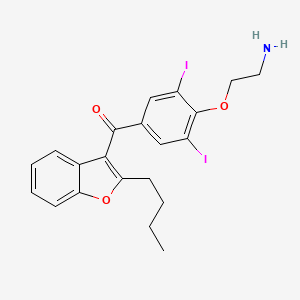

Structure

3D Structure

特性

IUPAC Name |

[4-(2-aminoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21I2NO3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCLVGHDXBVATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241425 | |

| Record name | Di-N-desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94317-95-0 | |

| Record name | Di-N-desethylamiodarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094317950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-N-desethylamiodarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymology of Di N Desethylamiodarone Formation

Parent Compound Biotransformation to Di-N-desethylamiodarone

The journey to this compound begins with the biotransformation of its parent compound, amiodarone (B1667116). This process primarily occurs in the liver and involves a series of metabolic reactions. wikipedia.org

N-Deethylation as a Primary Metabolic Route

A key step in the metabolism of amiodarone is N-deethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This process involves the removal of ethyl groups from the amiodarone molecule. The initial N-deethylation of amiodarone produces mono-N-desethylamiodarone (MDEA). physiology.org Subsequently, a second dealkylation step can occur, leading to the formation of this compound (DDEA). physiology.org

Role of Cytochrome P450 (CYP) Isoenzymes in this compound Generation

The formation of this compound is intricately linked to the activity of various cytochrome P450 isoenzymes. These enzymes are crucial for the metabolism of a wide range of compounds.

Research has consistently highlighted the significant role of CYP3A isoenzymes, particularly CYP3A4, in the metabolism of amiodarone. nih.govresearchgate.net CYP3A4 is a major enzyme in the liver and is responsible for the N-deethylation of amiodarone to its metabolites. frontiersin.orgnih.govplos.org Studies have shown that CYP3A4 is a primary catalyst in the formation of mono-N-desethylamiodarone, the direct precursor to this compound. nih.govresearchgate.net

In addition to CYP3A4, CYP1A1 has been identified as a major enzyme involved in the metabolism of amiodarone. nih.govsci-hub.se Studies using human liver microsomes and HepG2 cells overexpressing specific CYPs have demonstrated that both CYP1A1 and CYP3A4 significantly contribute to the formation of desethylamiodarone (B1670286). nih.govdrugbank.com The formation of this metabolite was substantially increased in cells overexpressing either CYP1A1 or CYP3A4. nih.govsci-hub.se Furthermore, inhibitors of CYP1A1 (α-naphthoflavone) and CYP3A4 (ketoconazole) have been shown to drastically reduce the production of desethylamiodarone. nih.gov

Table 1: Key Cytochrome P450 Isoenzymes in Amiodarone Metabolism

| Isoenzyme | Role in Amiodarone Metabolism |

|---|---|

| CYP3A4 | Primary enzyme for N-deethylation to mono-N-desethylamiodarone. frontiersin.orgnih.govplos.org |

| CYP1A1 | A major enzyme involved in the metabolism of amiodarone to desethylamiodarone. nih.govsci-hub.se |

| CYP2C8 | Contributes to the N-deethylation of amiodarone. frontiersin.orgfrontiersin.orgnih.gov |

| CYP2D6 | Shows potential in converting amiodarone to desethylamiodarone. nih.gov |

While CYP3A4 and CYP1A1 are the primary players, other CYP isoenzymes also contribute to the metabolism of amiodarone. In vitro studies have indicated that CYP2C8 and CYP2D6 have the potential to convert amiodarone to desethylamiodarone. nih.govsci-hub.se However, the extent of their contribution appears to be less significant compared to CYP1A1 and CYP3A4. sci-hub.se For instance, while an increase in desethylamiodarone formation was observed in cells expressing CYP2C8, it was to a much lesser extent than with CYP1A1 or CYP3A4. sci-hub.se

Contribution of CYP1A1 and CYP3A4

Subsequent Metabolic Fates of this compound

Once formed, this compound can undergo further metabolic transformations. These subsequent pathways are less well-documented but may include deamination to form amiodarone-EtOH and hydroxylation. physiology.org It is also likely that further degradation of these compounds occurs. physiology.org

Hydroxylation Pathways (e.g., n-3'-hydroxybutyl-MDEA formation from MDEA)

While the direct formation of DDEA is primarily a dealkylation process, the parent metabolite MDEA can undergo other transformations, including hydroxylation. physiology.orgphysiology.org One such pathway is the formation of n-3'-hydroxybutyl-N-desethylamiodarone (n-3'-hydroxybutyl-MDEA) from MDEA. physiology.orgphysiology.org In rabbit liver microsomes, this hydroxylation of MDEA to n-3'-hydroxybutyl-MDEA is a notable biotransformation. tandfonline.com Studies suggest that the CYP3A6 isoform, which can be induced by rifampicin, is involved in this specific metabolic step. tandfonline.com Although other cytochrome P450 enzymes like 1A, 2C, and 2D might also play a role in the broader metabolism of amiodarone, CYP3A isoforms appear central to MDEA hydroxylation. tandfonline.com

Dealkylation and Deamination Processes

The conversion of MDEA to DDEA occurs through a dealkylation reaction, specifically the removal of the remaining ethyl group from the nitrogen atom. physiology.orgphysiology.org This N-dealkylation is a key step in the metabolic cascade of amiodarone. vulcanchem.comsemanticscholar.org In addition to dealkylation, deamination is another process involved in the metabolism of amiodarone and its derivatives, leading to metabolites like amiodarone-EtOH. physiology.orgphysiology.org These sequential dealkylation and deamination steps are considered significant pathways in the biotransformation of amiodarone's metabolites. physiology.org Studies using human liver microsomes have characterized the enzyme kinetics of MDEA's transformation, identifying dealkylation to DDEA as one of the primary bio-oxidation products. ethz.ch

Enzyme Inhibition and Inactivation Properties of this compound

This compound demonstrates significant interactions with various drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.

Reversible Inhibition of Cytochrome P450 Activities (e.g., CYP2D6, CYP2A6, CYP2B6, CYP3A4, CYP1A1, CYP1A2, CYP2C9, CYP2C19)

DDEA is a potent reversible inhibitor of several CYP isoenzymes. It has been identified as a major contributor to drug-drug interactions involving substrates of CYP1A2, CYP2C9, and CYP3A4. nih.govnih.gov In contrast, amiodarone and MDEA are more likely to cause interactions related to CYP2D6 inhibition. nih.govnih.gov

Research using human liver microsomes and recombinant CYP enzymes has provided specific kinetic data on these inhibitory effects. nih.govnih.gov DDEA competitively inhibits CYP2D6, while its inhibition of CYP2A6, CYP2B6, and CYP3A4 is noncompetitive. nih.govnih.gov For other isoforms, such as CYP1A1, CYP1A2, CYP2C9, and CYP2C19, DDEA exhibits a mixed type of inhibition. nih.govnih.gov

Table 1: Reversible Inhibition of Human Cytochrome P450 Isoforms by this compound (DDEA)

| CYP Isoform | Inhibition Type | Ki (μM) |

|---|---|---|

| CYP1A1 | Mixed | 1.5 nih.govnih.gov |

| CYP1A2 | Mixed | 18.8 nih.govnih.gov |

| CYP2A6 | Noncompetitive | 13.5 nih.govnih.gov |

| CYP2B6 | Noncompetitive | 5.4 nih.govnih.gov |

| CYP2C9 | Mixed | 2.3 nih.govnih.gov |

| CYP2C19 | Mixed | 15.7 nih.govnih.gov |

| CYP2D6 | Competitive | 4.5 nih.govnih.gov |

| CYP3A4 | Noncompetitive | 12.1 nih.govnih.gov |

Data derived from studies using microsomes from B-lymphoblastoid cell lines expressing human CYP enzymes.

Irreversible Mechanism-Based Inactivation of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4)

Beyond reversible inhibition, DDEA can cause time-dependent, irreversible inactivation of certain CYP enzymes. It is a potent inactivator of CYP1A2. nih.gov The mechanism for this inactivation appears to involve the formation of a metabolic intermediate complex. nih.govnih.gov In contrast, DDEA competitively inhibits CYP2D6 and CYP3A4 without a time-dependent inactivation component. nih.gov Other studies have reported that DDEA inactivates CYP1A1, CYP1A2, CYP2B6, and CYP2D6. nih.govnih.gov Specifically for CYP2D6, DDEA was found to be a potent inactivator. nih.gov

Table 2: Mechanism-Based Inactivation Parameters of DDEA and MDEA on CYP Enzymes

| Compound | CYP Isoform | K_I (μM) | k_inact (min⁻¹) |

|---|---|---|---|

| DDEA | CYP1A2 | 0.46 nih.gov | 0.030 nih.gov |

| MDEA | CYP2D6 | 2.7 nih.gov | 0.018 nih.gov |

| MDEA | CYP3A4 | 2.6 nih.gov | 0.016 nih.gov |

Data from time-dependent inhibition experiments in human liver microsomes.

Comparative Enzyme Inhibition with Amiodarone

When comparing the inhibitory profiles of amiodarone and its metabolites, DDEA often emerges as a more potent inhibitor for several CYP isoforms. nih.gov Amiodarone itself is a weak inhibitor of CYP2C9, CYP2D6, and CYP3A4. nih.govnih.gov However, its metabolite DDEA is predicted to be the primary cause of drug interactions for drugs metabolized by CYP1A2, CYP2C9, or CYP3A4. nih.gov For CYP2D6-mediated metabolism, both amiodarone and its primary metabolite MDEA are considered the more significant inhibitors. nih.gov The inhibitory effects of DDEA are generally stronger than those of the parent compound, amiodarone. nih.govnih.gov

Inhibition of P-glycoprotein-Mediated Transport

P-glycoprotein (P-gp) is a crucial membrane transporter involved in drug efflux, which can lead to multidrug resistance. nih.govmdpi.com Amiodarone is known to be a strong inhibitor of P-gp. researchgate.net While specific studies focusing solely on DDEA's interaction with P-gp are less common, the known P-gp inhibitory action of the parent compound suggests that its metabolites could also play a role in modulating this transporter. The inhibition of P-gp can affect the absorption and distribution of co-administered drugs that are substrates of this transporter. mdpi.com

Pharmacological Activities and Cellular Mechanisms of Di N Desethylamiodarone in Preclinical Models

Electrophysiological Modulations in Excitable Cells and Tissues

Di-N-desethylamiodarone (DEA) exerts notable influence on the electrical properties of cardiac cells by altering ion flow across the cell membrane, which in turn modifies the shape and duration of the cardiac action potential. nih.govresearchgate.net

The prolongation of the action potential duration by this compound is a direct consequence of its effects on multiple cardiac ion channels. nih.govresearchgate.net Research using patch-clamp techniques on isolated canine left ventricular myocytes has revealed that the compound inhibits a wide array of both outward potassium currents and inward currents. u-szeged.hunih.govresearchgate.net

Specifically, this compound has been shown to decrease the amplitude of several key repolarizing potassium currents, including the rapid delayed rectifier current (IKr), the slow delayed rectifier current (IKs), the inward rectifier potassium current (IK1), the transient outward current (Ito), and the acetylcholine-activated inward-rectifier potassium current (IKACh). u-szeged.hunih.govresearchgate.net In addition to these effects on potassium channels, the compound also significantly depresses the L-type calcium current (ICaL) and the late sodium current (late INa). u-szeged.hunih.govresearchgate.net This broad-spectrum ion channel blockade contributes to its significant effect on cardiac repolarization. nih.govresearchgate.net

| Ion Current | Full Name | Effect |

|---|---|---|

| IKr | Rapid Delayed Rectifier K+ Current | Decreased Amplitude u-szeged.hunih.govresearchgate.net |

| IKs | Slow Delayed Rectifier K+ Current | Decreased Amplitude u-szeged.hunih.govresearchgate.net |

| IK1 | Inward Rectifier K+ Current | Decreased Amplitude u-szeged.hunih.govresearchgate.net |

| Ito | Transient Outward K+ Current | Decreased Amplitude u-szeged.hunih.govresearchgate.net |

| IKACh | Acetylcholine-activated K+ Current | Decreased Amplitude u-szeged.hunih.govresearchgate.net |

| ICaL | L-type Ca2+ Current | Depressed u-szeged.hunih.govresearchgate.net |

| Late INa | Late Na+ Current | Depressed u-szeged.hunih.govresearchgate.net |

Beyond its effects on repolarizing currents, this compound (referred to as DES in some studies) also interacts significantly with the cardiac voltage-gated sodium channel, NaV1.5, which is responsible for the rapid depolarization phase of the cardiac action potential. nih.govfrontiersin.org

This compound alters the gating properties of NaV1.5 channels, specifically the steady-state fast-inactivation (SSFI). nih.govfrontiersin.org Studies show that while the compound does not significantly shift the midpoint of the voltage-dependence of SSFI (V1/2), it does significantly reduce the apparent valence of SSFI in both wild-type (WT) NaV1.5 channels and the Long QT-3-causing mutant, ΔKPQ. nih.govfrontiersin.org This alteration suggests a destabilizing effect on the fast-inactivation process of the channel. nih.govcapes.gov.br

| Channel Type | Condition | Apparent Valence (z) |

|---|---|---|

| WT NaV1.5 | Control | 2.68 ± 0.10 |

| 0.5 µM DES | Reduced (p < 0.05) nih.govfrontiersin.org | |

| 2.5 µM DES | Reduced (p < 0.05) nih.govfrontiersin.org | |

| ΔKPQ Mutant | Control | 2.79 ± 0.15 |

| 0.5 µM DES | Reduced (p < 0.05) nih.govfrontiersin.org | |

| 2.5 µM DES | Reduced (p < 0.05) nih.govfrontiersin.org |

A notable finding is that this compound preferentially blocks the peak conductance of the ΔKPQ mutant NaV1.5 channel compared to the wild-type channel. nih.govcapes.gov.brresearchgate.net This differential effect indicates a state-dependent interaction, where the compound has a higher affinity for or is more effective on the mutant channel, which is known to have altered inactivation properties. nih.govfrontiersin.org While both amiodarone (B1667116) and this compound exhibit this preferential block, this compound appears to have a more pronounced pro-arrhythmic effect than its parent compound. nih.govcapes.gov.br

Contrary to the depressive effect observed on the late sodium current in some canine myocyte studies, research on heterologously expressed NaV1.5 channels shows that this compound can significantly increase the late sodium current (INa,L), particularly in the ΔKPQ mutant which inherently has a larger late current. nih.govcapes.gov.br This enhancement of inward sodium flow during the plateau phase of the action potential can contribute to APD prolongation. nih.gov

Differential Peak Conductance Block (e.g., ΔKPQ mutants vs. wild-type)

Receptor Interactions

Noncompetitive Inhibition of Thyroid Hormone Beta 1-Receptor Binding

This compound (DEA), the primary and active metabolite of amiodarone, exhibits a significant interaction with thyroid hormone receptors, specifically acting as a noncompetitive inhibitor of triiodothyronine (T3) binding to the thyroid hormone beta 1-receptor (TRβ1). hku.hkresearchgate.net This interaction is noteworthy due to the structural similarity between amiodarone, DEA, and thyroid hormones. nih.gov

In vitro studies using rat TRβ1 expressed in Escherichia coli have demonstrated that while amiodarone itself has minimal inhibitory effect, DEA clearly inhibits the binding of T3 to its receptor with an IC50 value in the range of 1-3 x 10⁻⁵ M. hku.hk Kinetic analyses, including Scatchard and Lineweaver-Burke plots, have confirmed the noncompetitive nature of this inhibition. hku.hk This indicates that DEA does not directly compete with T3 for the same binding site within the receptor's ligand-binding pocket.

Further investigations using mutant TRβ1 receptors suggest that the binding site for DEA is likely located on the outer surface of the receptor protein. researchgate.netdoi.org Specifically, mutations at amino acid positions R429 and E457 have been shown to alter the inhibitory potency of DEA, suggesting these residues are at or near the DEA binding site. researchgate.net This external binding is consistent with the noncompetitive inhibition mechanism.

Beyond simply blocking T3 binding, DEA has been shown to interfere with the subsequent steps of receptor activation. It disrupts the T3-dependent interaction between TRβ1 and the glucocorticoid receptor interacting protein-1 (GRIP-1), a crucial co-activator for thyroid hormone-regulated gene expression. doi.org Interestingly, while acting as an antagonist under normal T3 concentrations, DEA can exhibit partial agonist activity at very high concentrations in the absence of T3. doi.org

In contrast to its effect on TRβ1, DEA acts as a competitive inhibitor of T3 binding to the thyroid hormone alpha 1-receptor (TRα1), highlighting a differential interaction with thyroid hormone receptor isoforms. mdpi.com

Table 1: Inhibitory Effects of this compound on Thyroid Hormone Receptor Binding

| Receptor Isoform | Inhibition Type | IC50 Value (M) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thyroid Hormone Receptor β1 (TRβ1) | Noncompetitive | 1-3 x 10⁻⁵ | Binds to an external site, disrupts co-activator (GRIP-1) binding. | hku.hk, doi.org, researchgate.net |

| Thyroid Hormone Receptor α1 (TRα1) | Competitive | 3.5 x 10⁻⁵ | Competes directly with T3 for the binding pocket. | mdpi.com |

Cellular Effects and Mechanisms (In Vitro)

Intracellular Accumulation and Conversion Dynamics in Cell Lines (e.g., HepG2 cells)

The intracellular behavior of this compound (DEA) is characterized by its accumulation within cells and its formation from the parent compound, amiodarone. In human liver carcinoma (HepG2) cells, both amiodarone and DEA are taken up, with their intracellular concentrations showing a positive correlation with the extracellular concentration of amiodarone they are exposed to. osti.gov

Studies using single-cell mass spectrometry on HepG2 cells incubated with amiodarone revealed that the intracellular concentrations of both amiodarone and DEA increased as the incubation concentration of amiodarone was raised from 0.1 µM to 10.0 µM. osti.gov An interesting dynamic was observed in the conversion of amiodarone to DEA. The conversion ratio was found to be inversely related to the initial amiodarone concentration. For instance, at a 10.0 µM amiodarone incubation concentration, the conversion to DEA was approximately 7%, whereas at lower concentrations of 1.0 µM and 0.1 µM, the conversion rates increased to 18% and 20%, respectively. osti.gov This suggests that the metabolic pathway may become saturated at higher substrate concentrations.

The conversion of amiodarone to DEA is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, with CYP1A1 and CYP3A4 showing the highest efficiency. nih.gov Cell lines overexpressing these specific CYPs demonstrated significantly increased levels of DEA formation following amiodarone treatment. nih.gov In contrast, the conversion rate can vary significantly between different cell types. For example, in HPL1A human peripheral lung epithelial cells, the conversion of amiodarone to DEA was minimal, at less than 2% after a 24-hour incubation period. queensu.ca This highlights the cell-type-specific nature of amiodarone metabolism.

Table 2: Intracellular Concentration and Conversion of Amiodarone (AMIO) to this compound (NDEA) in HepG2 Cells

| AMIO Incubation Concentration (µM) | Mean Intracellular AMIO (mM) | Mean Intracellular NDEA (mM) | Conversion Ratio (NDEA/AMIO) | Reference |

|---|---|---|---|---|

| 0.1 | 0.026 | 0.0055 | 20% ± 7% | osti.gov |

| 1.0 | - | - | 18% ± 3% | osti.gov |

| 10.0 | 0.520 | 0.048 | 7% ± 2% | osti.gov |

Oxidative Stress Induction and Mitochondrial Dysfunction

This compound has been shown to exert significant effects on mitochondrial function, which is a key element of its cellular activity. In isolated liver and heart mitochondria, DEA at concentrations of 10–30 µM directly inhibits the mitochondrial respiratory chain, leads to the collapse of the mitochondrial membrane potential (ΔΨm), and induces the mitochondrial permeability transition (mPT). mdpi.com

In cellular models, such as B16F10 melanoma cells, treatment with DEA leads to the permeabilization of the outer mitochondrial membrane. mdpi.com This disruption results in the release of pro-apoptotic factors like cytochrome c and OPA1 into the cytosol, as well as the translocation of apoptosis-inducing factor (AIF) to the nucleus. mdpi.com Interestingly, in this specific cell line, these effects on mitochondria were observed without a detectable increase in cellular reactive oxygen species (ROS), suggesting that mitochondrial dysfunction can be a primary event. mdpi.com However, in other contexts, mitochondrial dysfunction is closely linked with oxidative stress. Some studies propose that mitochondrial damage is an earlier event in amiodarone-induced cytotoxicity than the subsequent increase in ROS levels. queensu.ca

The detrimental effects of DEA on mitochondria have also been observed in other cancer cell lines, such as the MDA-MB-231 breast cancer line. nih.gov In these cells, DEA treatment was found to increase the levels of mitochondrial fission 1 protein (FIS1), which is involved in regulating mitochondrial division. nih.gov The interplay between mitochondrial dysfunction and oxidative stress is a critical aspect of DEA's mechanism, as the electron transport chain is a major source of ROS, and its disruption can lead to increased ROS production, creating a damaging cycle. nih.gov

Membrane and Lipid Interaction Profiles

This compound, being a highly lipophilic molecule, readily interacts with cellular membranes and influences lipid homeostasis. nih.gov Studies using model membrane systems, such as dimyristoyl phosphatidylcholine (DMPC) bilayers, have provided insights into the nature of this interaction. Both DEA and its parent compound, amiodarone, have been shown to lower the phase transition temperature of these lipid bilayers. researchgate.netresearchgate.net

Spectroscopic analyses indicate that DEA interacts with both the hydrocarbon core and the carbonyl interface region of the lipid bilayers. researchgate.netresearchgate.net This interaction leads to an increase in the size of lipid vesicles at high concentrations and may promote an interdigitation of the two leaflets of the bilayer, a state where the acyl chains from opposing leaflets intermingle. researchgate.netresearchgate.net

In cellular contexts, these membrane interactions can have significant consequences. In HepG2 cells and primary rat hepatocytes, amiodarone treatment has been associated with microvesicular lipid accumulation, suggesting a disruption of hepatic lipid homeostasis. doi.org This effect occurs alongside changes in the expression of genes critical for fatty acid oxidation and lipid transport. doi.org The ability of DEA to embed within and alter the physical properties of cellular membranes is a fundamental aspect of its cellular mechanism, likely influencing the function of membrane-bound proteins and transport systems.

Preclinical Pharmacokinetics and Tissue Distribution of Di N Desethylamiodarone

Absorption and Bioavailability in Animal Models (e.g., rats, dogs)

Studies in animal models, such as rats and dogs, have been instrumental in characterizing the absorption and bioavailability of Di-N-desethylamiodarone's parent compound, amiodarone (B1667116). While specific bioavailability data for this compound administered directly is limited in available literature, information regarding its formation and presence following amiodarone administration provides indirect insight.

In rats, after a single oral dose of amiodarone, its major metabolite, N-desethylamiodarone, is detected in the serum. nih.gov The bioavailability of oral amiodarone in rats has been reported to be variable, with an average of 39%. nih.gov The formation of this compound is a subsequent step in the metabolic pathway of amiodarone. physiology.orgphysiology.org

It's important to note that the bioavailability of drugs can differ significantly between animal models and humans, with studies showing weak correlations for some compounds between mice, rats, dogs, and humans. cn-bio.com

Distribution Profiles Across Animal Tissues

This compound, along with its parent compound amiodarone and the primary metabolite desethylamiodarone (B1670286), exhibits extensive distribution into various tissues in animal models. This wide distribution is a key characteristic of these lipophilic compounds.

Extensive Distribution to Highly Perfused and Lipid-Rich Tissues (e.g., liver, lung, thyroid gland, adipose tissue, heart, kidney, skeletal muscle, brain)

Following administration of amiodarone, both the parent drug and its metabolites, including desethylamiodarone, distribute extensively into highly perfused and lipid-rich tissues. nih.govphysiology.orgphysiology.org In rats, desethylamiodarone shows a distribution pattern similar to amiodarone, with preferential accumulation in the lung, liver, thyroid gland, kidney, heart, adipose tissue, and muscle tissue. nih.gov The tissue-to-serum concentration ratios for desethylamiodarone are particularly high in the lungs, suggesting specific binding or uptake mechanisms. nih.gov Other tissues with high concentrations include the liver, kidney, and thyroid gland. nih.gov Adipose tissue serves as a significant reservoir for these compounds. nih.govoup.com

Studies have shown that desethylamiodarone concentrations can exceed those of the parent drug in several tissues, including the liver, lung, kidney, heart, and thyroid gland. nih.gov In postmortem human tissues, the highest concentrations of desethylamiodarone were found in the liver and lung. nih.gov

Tissue Distribution of Desethylamiodarone in Rats

| Tissue | Relative Concentration |

|---|---|

| Lung | Very High (Tissue/Serum Ratio: 500-800) nih.gov |

| Liver | High (Tissue/Serum Ratio: 80-200) nih.gov |

| Kidney | High (Tissue/Serum Ratio: 80-200) nih.gov |

| Thyroid Gland | High (Tissue/Serum Ratio: 80-200) nih.gov |

| Adipose Tissue | High (Tissue/Serum Ratio: 80-200) nih.gov |

| Heart | Moderate nih.gov |

| Skeletal Muscle | Moderate nih.gov |

Myocardial Affinity in Preclinical Species (e.g., dogs)

This compound has been identified in the myocardium of dogs that were chronically treated with amiodarone. psu.edu The parent compound, amiodarone, and its primary metabolite, desethylamiodarone, are known to accumulate in cardiac tissue. nih.govnih.gov In dogs, chronic oral administration of amiodarone leads to the accumulation of desethylamiodarone in the heart. u-szeged.hu Studies have shown that the concentration of desethylamiodarone in the myocardium can be greater than that of amiodarone itself. nih.gov This myocardial accumulation is believed to contribute to the electrophysiological effects observed during long-term amiodarone therapy. nih.gov

Intracellular Distribution Patterns in Cell Systems

In vitro studies using cell systems have provided insights into the intracellular distribution of amiodarone and its metabolites. Amiodarone has been shown to accumulate in acidic organelles and associate with various cell membranes. researchgate.netatsjournals.org The diethylamino-β-ethoxy group of the amiodarone molecule is a key determinant of its uptake. atsjournals.org

Using 3D ToF-SIMS imaging on single macrophages, amiodarone was detected throughout the cell, with higher concentrations in the membrane and subsurface regions and an absence in the nuclear region. worktribe.com Similar intracellular localization was observed for its metabolite, desethylamiodarone, which also accumulated in lung macrophages. worktribe.com In HepG2 cells, both amiodarone and N-desethylamiodarone showed a log-normal intracellular concentration distribution. osti.gov

Elimination and Half-Life Characteristics in Animal Models

The elimination of this compound is intrinsically linked to the metabolism and clearance of its parent compound, amiodarone. Due to its formation as a metabolite, its elimination profile is dependent on the pharmacokinetics of amiodarone and N-desethylamiodarone.

Biexponential Decline in Serum and Tissue Concentrations

Following intravenous administration in animal models, amiodarone exhibits a biexponential decline in plasma concentrations, indicating a two-compartment model of distribution and elimination. hpra.ieresearchgate.net A rapid distribution phase is followed by a slower elimination phase. fda.gov

Specifically for the metabolite, studies in rats administered with desethylamiodarone (DEA) showed a biexponential decline in its concentration. nih.gov The terminal elimination half-life (t1/2β) of DEA in rats was reported to be approximately 54.8 hours and 46.2 hours after doses of 20 mg/kg and 40 mg/kg, respectively. nih.gov The elimination of amiodarone and its metabolites from the body follows a pattern opposite to its distribution, with a slow release from deep tissue compartments like adipose tissue. mdpi.com The long half-life of these compounds is a result of their extensive tissue accumulation. nih.govqueensu.ca

Elimination Half-Life of Desethylamiodarone in Rats

| Dose | Terminal Half-Life (t1/2β) |

|---|---|

| 20 mg/kg | 54.8 hours nih.gov |

Comparative Elimination Kinetics with Amiodarone

A comprehensive review of existing preclinical and clinical literature reveals a notable scarcity of specific research detailing the elimination kinetics of this compound (DDEA). DDEA is a secondary metabolite of amiodarone, formed through the further dealkylation of the primary and major active metabolite, N-desethylamiodarone (DEA). physiology.org As such, direct and detailed comparative pharmacokinetic data between DDEA and amiodarone is not extensively available.

However, a robust body of research exists comparing the elimination kinetics of amiodarone and its principal metabolite, N-desethylamiodarone (DEA). This data provides the most relevant context for understanding the elimination profile of amiodarone metabolites. The elimination of both amiodarone and DEA is characterized by exceptionally long and variable half-lives, a consequence of their high lipophilicity and extensive tissue accumulation. mdpi.comwikipedia.org

Studies have consistently shown that amiodarone possesses a very long terminal elimination half-life, with reported values in adults ranging broadly from 25 to 100 days. wikipedia.org The elimination half-life of DEA is also prolonged and generally of a similar magnitude to the parent drug, with some studies suggesting it may even exceed that of amiodarone under certain conditions. mdpi.com For instance, one report cites an average elimination half-life of 58 days for amiodarone and 36 days for DEA. wikipedia.org Another study noted a range of 35 to 68 days for amiodarone and 31 to 110 days for DEA. nih.gov A separate publication indicated approximate half-lives of 50 days for amiodarone and 60 days for its desethyl metabolite. mdpi.com

In a population pharmacokinetic study conducted in pediatric patients, the terminal half-lives were determined to be 34 days for amiodarone and a comparatively shorter 14.5 days for DEA. researchgate.netnih.gov This study also calculated elimination clearance values, normalized to a 70 kg body weight, as 6.32 L/h for amiodarone and 7.14 L/h for DEA. researchgate.netnih.gov Another investigation focusing on adult patients identified an amiodarone clearance of 7.9 L/h and an apparent DEA clearance of 10.3 L/h. jst.go.jp

The following table summarizes key comparative elimination kinetic parameters for amiodarone and its primary metabolite, N-desethylamiodarone, from various research findings.

| Parameter | Amiodarone | N-desethylamiodarone (DEA) | Species/Population | Source(s) |

| Terminal Elimination Half-Life | ~50 days | ~60 days | Human (Adult) | mdpi.com |

| Terminal Elimination Half-Life | 58 days (Range: 25-100) | 36 days | Human (Adult) | wikipedia.org |

| Terminal Elimination Half-Life | 35-68 days | 31-110 days | Human (Adult) | nih.gov |

| Terminal Elimination Half-Life | 34 days | 14.5 days | Human (Pediatric) | researchgate.netnih.gov |

| Clearance | 6.32 L/h | 7.14 L/h | Human (Pediatric) | researchgate.netnih.gov |

| Clearance | 7.9 L/h | 10.3 L/h | Human (Adult) | jst.go.jp |

Analytical Methodologies for Di N Desethylamiodarone Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for separating DDEA from its parent compound, amiodarone (B1667116), and other metabolites, such as mono-N-desethylamiodarone (MDEA), in complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of amiodarone and its metabolites. oup.com Several HPLC methods, often coupled with ultraviolet (UV) detection, have been developed for the simultaneous measurement of amiodarone and N-desethylamiodarone (DEA). oup.comannlabmed.org These methods typically involve a simple liquid-liquid or solid-phase extraction step to isolate the analytes from serum or plasma. oup.comresearchgate.net Isocratic HPLC systems with C18 or octyl analytical columns are commonly used, allowing for the separation and quantification of the compounds. oup.comannlabmed.orgcapes.gov.br For instance, one rapid HPLC-UV method allows for the quantitation of amiodarone and DEA in the range of 0.3 to 6.0 mg/L with imprecision below 6% at therapeutic concentrations. oup.com Another method reports a detection limit of 50 ng/mL for both amiodarone and its metabolite. capes.gov.br The precision of these assays is generally high, with coefficients of variation for quality control samples often below 8%. researchgate.net

HPLC Method Parameters for Amiodarone and Metabolite Analysis

| Parameter | Details | Reference |

|---|---|---|

| Detection Method | UV Detection | oup.com |

| Quantitation Range | 0.3-6.0 mg/L | oup.com |

| Imprecision | < 6% at therapeutic concentrations | oup.com |

| Column Type | C18 or Octyl | annlabmed.orgcapes.gov.br |

| Sample Pretreatment | Liquid-liquid or solid-phase extraction | oup.comresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. UPLC systems, when coupled with mass spectrometry, provide a powerful tool for metabolite profiling. nih.gov UPLC-based methods have been successfully used to identify numerous amiodarone metabolites, including DDEA, in biological samples like human bile and rat plasma and urine. nih.govnih.gov The enhanced separation capabilities of UPLC allow for the detection of a wide array of metabolites generated through various metabolic pathways. nih.gov For instance, a UPLC-Q/TOF MS method revealed 33 metabolites in human bile. nih.gov The lower limit of quantification for desethylamiodarone (B1670286) using a UPLC-MS/MS method can be as low as 0.1 ng/mL. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of DDEA and other metabolites.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Identification

Fast Atom Bombardment Mass Spectrometry (FAB-MS) played a pivotal role in the initial identification of DDEA as a new metabolite of amiodarone. nih.gov This "soft" ionization technique was essential for obtaining molecular weight information of the non-volatile and thermally labile metabolite, which was challenging with electron impact mass spectrometry. nih.gov Researchers successfully isolated DDEA from the blood of dogs treated with amiodarone and used FAB-MS to confirm its identity. nih.govcapes.gov.br This discovery highlighted the existence of metabolic pathways for amiodarone beyond the previously known mono-N-desethylation. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Structure Elucidation

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has been instrumental in the detailed structural characterization of amiodarone metabolites. ethz.ch By coupling HPLC with ESI-MS/MS, researchers can separate complex mixtures of metabolites and obtain fragmentation patterns that help in elucidating their chemical structures. uzh.ch This technique was used to confirm the structure of DDEA, which was synthesized for comparison. ethz.ch The data from HPLC-ESI-MS/MS analysis supported the hypothesis that a metabolite found in human liver microsomes had the same chemical structure as the synthesized DDEA. ethz.ch Furthermore, ESI-MS/MS is highly sensitive, with methods developed for the simultaneous determination of amiodarone and desethylamiodarone in human plasma achieving detection limits as low as 0.10 ng/ml for amiodarone and 0.04 ng/ml for desethylamiodarone. researchgate.net

Comparative Detection Limits of HPLC-UV vs. LC-MS/MS for Amiodarone and Desethylamiodarone

| Analyte | HPLC-UV LOD (ng/ml) | LC-MS/MS LOD in Plasma (ng/ml) | Reference |

|---|---|---|---|

| Amiodarone | 15 | 0.10 | researchgate.net |

| Desethylamiodarone | 10 | 0.04 | researchgate.net |

Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF MS) for Metabolite Detection

Quadrupole Time-of-Flight Mass Spectrometry (Q/TOF MS), particularly when coupled with UPLC, is a powerful platform for untargeted metabolomics and the discovery of novel metabolites. nih.govnih.gov This high-resolution mass spectrometry technique allows for the accurate mass measurement of precursor and product ions, facilitating the identification of unknown compounds in complex biological matrices. nih.govresearchgate.net An untargeted metabolomics approach using UPLC-ESI-QTOFMS led to the identification of 49 amiodarone metabolites in the plasma and urine of rats. nih.gov These metabolites were formed through various reactions, including N-desethylation, hydroxylation, carboxylation, de-iodination, and glucuronidation. nih.gov In another study, UPLC-Q/TOF MS analysis of human bile identified 33 amiodarone metabolites, underscoring the importance of this analytical approach in comprehensive metabolite profiling. nih.gov The sensitivity of Q/TOF MS is particularly valuable for detecting low-level metabolites in in vivo samples. researchgate.netwaters.com

Secondary Ion Mass Spectrometry (SIMS) Imaging for Cellular Visualization

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique capable of producing high-resolution chemical images of the distribution of elements and molecules in a sample. nih.govrfi.ac.ukresearchgate.net This methodology is particularly well-suited for subcellular imaging, offering insights into the localization of pharmaceutical compounds and their metabolites within single cells without the need for labeling. nih.govresearchgate.net

The fundamental principle of SIMS involves bombarding a sample surface with a focused primary ion beam. nih.govfrontiersin.org This impact sputters, or ejects, secondary ions from the sample's surface. These secondary ions are then collected and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio to generate a mass spectrum for each pixel of the scanned area. nih.gov By rastering the primary ion beam across the surface, a detailed chemical map of the sample can be constructed. nih.gov

For the cellular visualization of Di-N-desethylamiodarone, Time-of-Flight SIMS (ToF-SIMS) is a particularly powerful variant. frontiersin.org ToF-SIMS utilizes a pulsed primary ion beam and measures the flight time of the sputtered secondary ions to the detector, which allows for the analysis of a full mass spectrum at each pixel with high mass resolution. rfi.ac.ukfrontiersin.org This capability enables the differentiation of this compound from other endogenous molecules within the complex cellular matrix. acs.org The use of polyatomic primary ion sources, such as C60+ or gas clusters (e.g., Ar-n+), is advantageous as it reduces the chemical damage to the underlying sample, preserving the integrity of molecular ions like that of this compound. rfi.ac.ukfrontiersin.org

SIMS imaging can provide three-dimensional chemical information by sequentially sputtering away layers of the cell, a process known as depth profiling. frontiersin.orgacs.org This would allow for the visualization of this compound's distribution not just on the cell surface but also within the cytoplasm and organelles. For instance, studies on the parent compound, amiodarone, have successfully used 3D SIMS imaging to investigate its cellular uptake and link its presence to specific lipids, demonstrating the potential to visualize the intact, unlabeled drug at therapeutic concentrations in macrophage cell lines. acs.org A similar approach could be employed to co-localize this compound with specific cellular structures or other metabolites, providing critical insights into its mechanism of action and potential sites of accumulation. nih.gov

Single Cell Printing-Liquid Vortex Capture-Mass Spectrometry (SCP-LVC-MS) for Intracellular Quantification

A significant challenge in cellular pharmacology is the accurate quantification of drugs and their metabolites within individual cells, as population-average measurements can mask significant cell-to-cell variability. osti.govnih.gov Single Cell Printing-Liquid Vortex Capture-Mass Spectrometry (SCP-LVC-MS) is a high-throughput technique developed to address this challenge by enabling the quantitative analysis of thousands of single cells. osti.govosti.gov

The SCP-LVC-MS methodology combines piezoelectric single-cell isolation with a liquid vortex capture system for rapid extraction and subsequent analysis by mass spectrometry. acs.org This technique has been successfully applied to quantify the intracellular concentrations of amiodarone and its primary metabolite, N-desethylamiodarone (NDEA), in HepG2 liver carcinoma cells, demonstrating its direct applicability for this compound quantification. osti.govnih.gov

In a representative study, HepG2 cells were incubated with the parent compound, amiodarone, at various concentrations (0.1, 1.0, and 10.0 µM). osti.govnih.gov SCP-LVC-MS was then used to measure the intracellular amounts of both amiodarone and NDEA in thousands of individual cells. osti.gov The results showed a clear log-normal distribution for the intracellular concentrations of both the parent drug and its metabolite. nih.gov The mean intracellular concentrations were positively correlated with the initial incubation concentration of the parent drug. osti.govnih.gov

Table 1: Intracellular Concentrations of Amiodarone (AMIO) and N-desethylamiodarone (NDEA) in Single HepG2 Cells Measured by SCP-LVC-MS This table is interactive. Users can sort columns by clicking on the headers.

| Incubation Concentration (µM) | Analyte | Mean Intracellular Concentration (mM) | Standard Deviation (log10(mM)) | Average Mass per Cell (pg/cell) |

|---|---|---|---|---|

| 0.1 | AMIO | 0.026 | 0.19 | 0.13 |

| 0.1 | NDEA | 0.0055 | 0.19 | - |

| 1.0 | AMIO | 0.180 | 0.18 | - |

| 1.0 | NDEA | 0.032 | 0.18 | - |

| 10.0 | AMIO | 0.520 | 0.15 | 3.31 |

| 10.0 | NDEA | 0.048 | 0.15 | - |

Data sourced from studies on amiodarone and N-desethylamiodarone, illustrating the capability of the technique for this compound. osti.govnih.gov

A key finding from this research was the shift in the conversion ratio of the parent drug to its metabolite. The single-cell-resolved conversion ratio of amiodarone to NDEA increased as the incubation concentration decreased, with ratios of 7 ± 2%, 18 ± 3%, and 20 ± 7% for 10.0, 1.0, and 0.1 µM incubation concentrations, respectively. nih.gov This highlights the non-linear nature of metabolic processes at the cellular level, a detail that would be obscured in bulk analyses. The quantitative accuracy of the SCP-LVC-MS measurements was validated by comparing the average of single-cell measurements to traditional bulk cell lysate analysis, with the results differing by less than 5%. osti.govnih.gov This robust validation underscores the reliability of SCP-LVC-MS for determining the precise intracellular concentrations of compounds like this compound.

Metabolic Profiling and Metabolomics Approaches

Application of NMR and LC-MS in Toxicological and Preclinical Studies

Metabolic profiling, or metabolomics, is the comprehensive study of small molecule metabolites in biological systems. europa.eu In toxicology and preclinical studies, metabolomics provides a functional readout of the physiological state of a cell or organism, offering crucial insights into the biochemical perturbations caused by a xenobiotic like this compound. europa.eudiva-portal.org The two most powerful analytical platforms for metabolomics are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). diva-portal.org

LC-MS is a cornerstone of modern analytical toxicology due to its high sensitivity and selectivity, making it ideal for quantifying drugs and their metabolites in complex biological matrices such as plasma, urine, or cell lysates. nih.govmdpi.com For this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice for targeted quantification. mdpi.com This technique allows for the development of highly specific assays to measure the concentration of this compound and its potential downstream metabolites, which is critical for pharmacokinetic and toxicokinetic studies. nih.govbioivt.com These studies help define the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. bioivt.com

NMR spectroscopy is a complementary technique that is highly robust and quantitative, providing detailed structural information on a wide range of metabolites simultaneously without the need for chromatographic separation. diva-portal.orgnih.gov While less sensitive than MS, ¹H-NMR can detect and quantify abundant metabolites like amino acids, organic acids, and sugars, providing a broad snapshot of metabolic pathways affected by this compound. diva-portal.org In a toxicological context, NMR-based metabolomics can identify endogenous biomarker signatures associated with the compound's effects, helping to elucidate its mechanism of toxicity. europa.eu The integration of both LC-MS and NMR data provides a more comprehensive view of the metabolic impact of this compound, combining the high sensitivity of MS for targeted analysis with the broad, unbiased profiling capabilities of NMR. diva-portal.org

Comparative Analysis of Metabolites in In Vitro and Animal Studies

Understanding the metabolic fate of this compound requires a comparative analysis of metabolites formed in both in vitro systems and in vivo animal models. bioivt.com This comparison is essential to validate the relevance of in vitro findings and to select appropriate animal models for preclinical safety assessment. bioivt.comuu.nl

In vitro metabolism studies typically utilize subcellular fractions like human liver microsomes (HLMs) or S9 fractions, or cellular models such as primary hepatocytes or HepaRG cells. europa.eubioivt.comethz.ch These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s. physiology.org Studies on the parent compound, amiodarone, and its primary metabolite, mono-N-desethylamiodarone (MDEA), have shown that MDEA can be further metabolized in HLMs through dealkylation to form this compound (DDEA), as well as through hydroxylation and deamination. ethz.chphysiology.org The identity of the DDEA metabolite formed in vitro was confirmed by comparing its HPLC and mass spectrometry data with that of a synthesized standard. ethz.ch

In vivo studies in animal models, such as rats, are necessary to understand the integrated effects of absorption, distribution, metabolism, and excretion. bioivt.comdntb.gov.ua Following administration of amiodarone to rats, analysis of plasma and various tissues (liver, lungs, kidneys, heart) has been performed to quantify the parent drug and its metabolites. researchgate.net While MDEA is consistently the major metabolite detected, further degradation products are also observed. physiology.org For example, a comprehensive analysis of human bile from patients treated with amiodarone identified 33 metabolites, with MDEA being a major component. researchgate.net This highlights that while in vitro systems can identify potential metabolic pathways, in vivo studies are crucial for understanding the full metabolic profile and the primary routes of elimination. bioivt.comresearchgate.net

A comparative analysis for this compound would involve:

Incubating the compound with human and animal liver microsomes to identify the metabolites formed.

Administering the compound to an animal model (e.g., rat) and analyzing plasma, urine, and feces to identify and quantify the metabolites produced in vivo. nih.gov

Comparing the metabolic profiles from both systems to determine if the animal model is representative of human metabolism. bioivt.com

Table 2: Illustrative Comparative Metabolic Profile This table is a representative example of how data would be presented for this compound, based on known pathways of its parent compounds.

| Metabolite | Detected in Human Liver Microsomes (In Vitro) | Detected in Rat Plasma (In Vivo) | Proposed Metabolic Pathway |

|---|---|---|---|

| Hydroxylated-DDEA | Yes | Possible | Hydroxylation |

| Deaminated-DDEA | Yes | Possible | Deamination |

| Deiodinated-DDEA | Possible | Yes | Deiodination |

| Glucuronidated-DDEA | Possible (with S9/hepatocytes) | Yes | Glucuronidation |

Data is illustrative. ethz.chphysiology.orgresearchgate.net

This comparative approach is fundamental for drug development, as it helps to predict human metabolites and ensures that toxicological assessments in animals are performed on all significant human metabolites. bioivt.com

Method Validation and Quantitative Accuracy in Bioanalytical Assays

The validation of bioanalytical methods is a mandatory regulatory requirement to ensure the reliability, reproducibility, and accuracy of quantitative data from biological samples. nih.govich.orgeuropa.eu Any assay developed for the quantification of this compound in matrices such as plasma, tissue homogenates, or cell lysates must undergo rigorous validation according to international guidelines. ich.orgeuropa.eu

A full method validation for a chromatographic assay, such as LC-MS, for this compound must characterize several key parameters: ich.orgeuropa.eu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components, other metabolites, and concomitant medications. europa.eu

Accuracy: The closeness of the determined value to the nominal or known true value. It is typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) and is expressed as the percentage of the nominal value. europa.eu The mean concentration should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. europa.eu

Precision: The closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated as both within-run (intra-day) and between-run (inter-day) precision and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). europa.euamazonaws.com The CV should not exceed 15% (20% for the LLOQ). europa.eu

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The curve must be defined over a specific range, and its linearity is assessed using an appropriate regression model. researchgate.net A correlation coefficient (r²) of ≥ 0.99 is generally required. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The extraction efficiency of the analytical method for the analyte from the biological matrix. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. ich.org

For novel techniques like SCP-LVC-MS, quantitative accuracy is also paramount. osti.govnih.gov In studies quantifying amiodarone and N-desethylamiodarone, the accuracy of the single-cell method was confirmed by comparing the population average concentration with that obtained from a traditional bulk vial collection assay. osti.govnih.gov The concentrations measured by both methods differed by less than 5%, demonstrating the high quantitative accuracy of the single-cell approach. osti.govnih.gov This type of cross-validation is critical for establishing the reliability of new analytical technologies for bioanalytical assays. nih.gov

Table 3: Key Parameters for Bioanalytical Method Validation This table is interactive. Users can sort columns by clicking on the headers.

| Validation Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Accuracy | Mean value within ±15% of nominal (±20% at LLOQ) | Ensures the measured value is close to the true value |

| Precision | CV or RSD ≤ 15% (≤ 20% at LLOQ) | Ensures reproducibility of the measurement |

| Selectivity | No significant interfering peaks at the analyte's retention time | Ensures the signal is solely from the analyte of interest |

| LLOQ | Lowest standard on the curve with acceptable accuracy and precision | Defines the lower end of the quantifiable range |

| Linearity (r²) | Typically ≥ 0.99 | Confirms a predictable response to concentration changes |

| Stability | Analyte concentration remains within ±15% of initial | Ensures sample integrity during storage and handling |

Criteria based on international guidelines. europa.eu

Structure Activity Relationships of Di N Desethylamiodarone

Structural Distinctions from Amiodarone (B1667116)

The core structure of amiodarone features a benzofuran (B130515) ring system linked to a diiodobenzoyl moiety, which is in turn connected via an ether linkage to a diethylaminoethoxy side chain. scirp.orgphysiology.org The key structural feature relevant to its metabolism and the formation of DDEA is the terminal amine group on this side chain.

Amiodarone: The parent drug possesses a tertiary amine , with two ethyl groups attached to the nitrogen atom of the aminoethoxy side chain. physiology.org

Mono-N-desethylamiodarone (MDEA): In the liver and other tissues, amiodarone undergoes N-dealkylation, a metabolic process catalyzed by cytochrome P450 enzymes (including CYP3A4 and CYP1A1), to form MDEA. physiology.orgnih.gov This primary metabolite is characterized by the loss of one ethyl group, resulting in a secondary amine . scirp.org

Di-N-desethylamiodarone (DDEA): MDEA can be further metabolized through a second dealkylation step to form DDEA. physiology.orgnih.gov This subsequent transformation involves the removal of the remaining ethyl group, converting the secondary amine of MDEA into a primary amine in DDEA. scbt.com

This metabolic cascade represents a sequential reduction in the substitution of the terminal nitrogen atom, from tertiary in amiodarone to primary in DDEA.

Table 1: Structural Comparison of Amiodarone and its N-desethylated Metabolites

| Compound | Amine Functional Group | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Amiodarone | Tertiary Amine | C₂₅H₂₉I₂NO₃ | 645.3 |

| Mono-N-desethylamiodarone (MDEA) | Secondary Amine | C₂₃H₂₅I₂NO₃ | 617.25 |

| This compound (DDEA) | Primary Amine | C₂₁H₂₁I₂NO₃ | 589.21 scbt.com |

Impact of Chemical Structure on Biological Activities

The structural modification from a tertiary amine in amiodarone to a primary amine in DDEA significantly influences its biological profile, particularly its toxicity. Research on the effects of these compounds on alveolar macrophages has shown that the process of N-dealkylation can be considered a detoxification pathway in this specific context. nih.govphysiology.org

In one study, the toxicity of amiodarone and its metabolites towards rabbit alveolar macrophages was evaluated. The results indicated a clear trend in toxicity, with MDEA being the most toxic, followed by DDEA, and then another metabolite, amiodarone-EtOH (B2-O-EtOH). nih.govphysiology.org This suggests that the sequential removal of the ethyl groups from the amine moiety progressively reduces the compound's toxicity to these lung cells. nih.gov However, a separate viability test using trypan blue exclusion found that both MDEA and DDEA were more potent and thus more toxic than amiodarone at the same concentration on alveolar macrophages. physiology.org

The differing observations highlight the complexity of the structure-activity relationship, which can be dependent on the specific endpoint being measured. Nonetheless, it is clear that the nature of the amine group is a critical determinant of the molecule's interaction with cellular systems.

Comparative Analysis of Structure-Activity Profiles with Amiodarone and Other Derivatives

Toxicity Profile: The structure-activity relationship with respect to toxicity is not uniform across different cell types.

In Alveolar Macrophages: As mentioned, one study found a decreasing order of toxicity: MDEA > DDEA > B2-O-EtOH, positioning the metabolites as part of a detoxification process relative to each other. nih.govphysiology.org Yet, another finding from the same study indicated both MDEA and DDEA were more toxic than the parent compound, amiodarone. physiology.org

In Hepatocellular (HepG2) Cells: In contrast to the findings in lung cells, studies on liver cells have shown that the primary metabolite, MDEA, is significantly more cytotoxic than amiodarone. nih.gov This suggests that the metabolic conversion to MDEA in the liver may represent a bioactivation step leading to hepatotoxicity. nih.gov Data on the specific cytotoxicity of DDEA in liver cells is less prevalent.

Pharmacological Activity: Much of the research on pharmacological activity has focused on amiodarone and MDEA. MDEA generally exhibits a similar antiarrhythmic profile to amiodarone. scirp.org However, subtle differences in their interactions with cardiac ion channels exist. For instance, some studies suggest that MDEA has a more potent pro-arrhythmic effect on cardiac sodium channels than amiodarone. frontiersin.org Furthermore, MDEA has been found to be a more potent inhibitor of several cytochrome P450 enzymes compared to amiodarone, which has implications for drug-drug interactions. nih.gov The specific pharmacological activities of DDEA, such as its effects on cardiac ion channels, are not as extensively characterized in the literature.

Table 2: Comparative Structure-Activity Profiles

| Compound | Amine Structure | Relative Toxicity in Alveolar Macrophages nih.govphysiology.orgphysiology.org | Relative Toxicity in HepG2 Liver Cells nih.gov | Notable Biological Activities |

|---|---|---|---|---|

| Amiodarone | Tertiary | Less toxic than MDEA and DDEA in some assays physiology.org | Less toxic than MDEA nih.gov | Broad-spectrum antiarrhythmic; blocks K⁺, Na⁺, and Ca²⁺ channels. scirp.org |

| Mono-N-desethylamiodarone (MDEA) | Secondary | Most toxic metabolite in some rankings nih.govphysiology.org | More toxic than Amiodarone nih.gov | Similar antiarrhythmic profile to amiodarone; potent CYP450 inhibitor. scirp.orgnih.gov Potentially greater pro-arrhythmic effect than amiodarone. frontiersin.org |

| This compound (DDEA) | Primary | Less toxic than MDEA but more toxic than Amiodarone in some assays nih.govphysiology.org | Data not widely available | Considered a minor metabolite; biological activities are less characterized. nih.gov |

Advanced Research Avenues and Future Directions in Di N Desethylamiodarone Studies

In Silico Modeling and Predictive Analytics

The use of computational, or in silico, models represents a powerful, cost-effective, and rapid approach to predicting the behavior of metabolic compounds like Di-N-desethylamiodarone. These methods are crucial for forecasting potential drug-drug interactions (DDIs) and understanding the compound's impact on metabolic pathways.

Predictive analytics for DDEA primarily involves static modeling based on in vitro inhibition data. By calculating the ratio of the unbound inhibitor concentration ([I]u) to the unbound inhibition constant (Ki,u), researchers can predict the likelihood of a compound causing clinically significant DDIs. researchgate.net Studies have shown that DDEA is a more potent inhibitor of several key cytochrome P450 (CYP) enzymes than its parent drug, amiodarone (B1667116), or the primary metabolite, mono-N-desethylamiodarone (MDEA). researchgate.net

For instance, based on [I]u/Ki,u values, DDEA is predicted to be the main driver of DDIs with drugs metabolized by CYP1A2, CYP2C9, and CYP3A4. researchgate.net This predictive power allows for early-stage risk assessment long before clinical observation. Further research has also identified DDEA as a potent time-dependent inhibitor (TDI) and inactivator of CYP1A2, a finding critical for predicting DDIs that may only become apparent after prolonged exposure. researchgate.net These models provide a mechanistic basis for observed clinical interactions and guide further experimental investigation.

| Enzyme | Inhibition Constant (Ki) | Inhibition Type | Predictive Implication |

| CYP1A2 | 18.8 µM | Mixed | Predicted to be a major cause of DDIs for CYP1A2 substrates. researchgate.net |

| CYP2C9 | 2.3 µM | Mixed | Predicted to be a major cause of DDIs for CYP2C9 substrates. researchgate.netnih.gov |

| CYP2D6 | 4.5 µM | Competitive | Contributes to interactions involving CYP2D6 metabolism. nih.gov |

| CYP3A4 | 12.1 µM | Noncompetitive | Predicted to be a major cause of DDIs for CYP3A4 substrates. researchgate.netnih.gov |

| CYP1A1 | 1.5 µM | Mixed | Potent inhibition suggests a role in interactions with environmental toxins or pro-carcinogens. nih.gov |

| CYP2B6 | 5.4 µM | Noncompetitive | Potential for interactions with other substrates of this enzyme. nih.gov |

| CYP2C19 | 15.7 µM | Mixed | Contributes to the overall DDI profile of amiodarone therapy. nih.gov |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The "omics" revolution provides a systems-biology lens through which the effects of DDEA can be comprehensively studied. These technologies, including metabolomics and proteomics, offer a holistic view of the cellular and physiological changes induced by a compound. mdpi.comnih.gov

Metabolomics: As the study of the complete set of small-molecule metabolites within a biological system, metabolomics can provide a real-time snapshot of the physiological state of a cell or organism under the influence of DDEA. mdpi.comnih.gov Untargeted metabolomic analysis of cells or biofluids exposed to DDEA could reveal perturbations in key biochemical pathways, identifying novel biomarkers of effect or toxicity. nih.gov Given that DDEA is itself a metabolite, this approach is particularly well-suited to placing it within the broader metabolic network.

Proteomics: This is the large-scale study of proteins, their structures, and their functions. humanspecificresearch.org Proteomic analysis can identify which proteins DDEA interacts with, or whose expression levels are altered in its presence. This is vital for uncovering its mechanism of action. For example, combining proteomics with metabolomics could elucidate how DDEA-induced changes in enzyme expression (the proteome) lead to a specific metabolic fingerprint (the metabolome). mdpi.com

The integration of these omics platforms can create comprehensive models of DDEA's cellular impact, linking its presence to specific protein expression changes and subsequent shifts in metabolic function. This multi-omics approach is essential for moving beyond simple pharmacokinetic studies to a deeper, mechanistic understanding. acs.org

Development of Higher-Fidelity In Vitro and Ex Vivo Models

To accurately study the specific effects of DDEA, it is essential to use experimental models that can isolate its activity from that of amiodarone and MDEA. The development of more sophisticated in vitro and ex vivo models is a key research avenue.

Historically, human liver microsomes (HLMs) have been a foundational in vitro model, allowing researchers to study the fundamental kinetics of DDEA formation and its role as an enzyme inhibitor. researchgate.netethz.ch However, these are subcellular fractions and lack the complexity of whole cells.

More advanced models include cultured human cell lines, such as the HPL1A human peripheral lung epithelial cell line. queensu.ca Because these cells show minimal conversion of amiodarone to its metabolites, they can be used to study the direct cytotoxic effects of DDEA independently. queensu.ca

Future research demands the development of even higher-fidelity models:

3D Organoids: Liver or lung organoids, which self-assemble into three-dimensional structures mimicking native tissue, offer a more physiologically relevant environment to study DDEA's metabolism and long-term effects.

Lung-on-a-Chip: These microfluidic devices can simulate the mechanical and microenvironmental conditions of the lung, providing a superior platform for investigating DDEA's role in pulmonary toxicity, a known side effect of amiodarone therapy. mdpi.com

Isolated Perfused Organs: Ex vivo models like the isolated perfused lung can resolve deficiencies of both simpler in vitro models and complex in vivo studies, allowing for detailed kinetic analysis of absorption and disposition. nih.gov

These advanced models will be critical for bridging the gap between basic enzymatic assays and whole-organism responses.

Elucidation of Novel Biotransformation Pathways

Understanding how DDEA is formed is central to predicting its concentration and impact in vivo. While the primary pathway is known, advanced analytical techniques continue to refine this picture and may yet reveal novel routes of biotransformation.

The established pathway involves the sequential metabolism of amiodarone. researchgate.net The biotransformation occurs primarily in the liver via the cytochrome P450 oxidative enzyme system. researchgate.net

Amiodarone (AMI) → Mono-N-desethylamiodarone (MDEA): The first step is an N-de-ethylation of the parent drug, amiodarone. This reaction is catalyzed mainly by CYP3A4 and CYP2C8. frontiersin.org

Mono-N-desethylamiodarone (MDEA) → this compound (DDEA): DDEA is subsequently formed by a second N-de-ethylation, removing the remaining ethyl group from MDEA. ethz.chresearchgate.net

| Biotransformation Step | Primary Enzyme(s) Involved | Description |

| Amiodarone → MDEA | CYP3A4, CYP2C8 | First N-de-ethylation of the parent drug. frontiersin.org |

| MDEA → DDEA | CYP3A4 | Second N-de-ethylation, forming the di-desethylated metabolite. researchgate.netresearchgate.net |

Investigation of Stereochemical Influences on Metabolic and Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have profound effects on a drug's pharmacokinetic and pharmacodynamic properties. mdpi.com Biological systems, being chiral themselves, often interact differently with different stereoisomers (enantiomers) of a compound.

While amiodarone itself is not chiral, the possibility of stereoselective metabolism or interactions for its metabolites is an important and under-investigated area. Enzymes can metabolize enantiomers at different rates, leading to different metabolic profiles. mdpi.com

Future research should address several key questions regarding DDEA:

Can DDEA be metabolized into chiral products?

Do the enzymes responsible for DDEA's formation or subsequent metabolism exhibit stereoselectivity?

Do potential downstream targets of DDEA (e.g., ion channels, receptors) interact with it in a stereospecific manner?

Answering these questions requires the use of enantioselective analytical methods to separate and quantify potential stereoisomers in biological samples. Understanding these stereochemical influences is crucial for a complete pharmacological characterization and could reveal previously unknown aspects of its activity and toxicity. mdpi.com

Advanced Imaging Techniques for Cellular and Subcellular Localization Studies

To understand what a compound does, it is vital to know where in the cell it goes. Advanced imaging techniques are making it possible to visualize the distribution of drugs and their metabolites, like DDEA, at the subcellular level with unprecedented resolution. nih.gov

A groundbreaking application has been the use of Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS). This powerful imaging technique allows for the localization of molecules based on their isotopic composition. In one study, DDEA containing the stable isotope ¹²⁷I was used as a label to track its transport into cellular vesicles. researchgate.net By correlating NanoSIMS imaging with transmission electron microscopy, researchers could directly visualize the colocalization of DDEA within specific subcellular compartments, providing direct evidence of its role in vesicular transport processes. researchgate.netresearchgate.net

Other advanced imaging modalities that hold promise for future DDEA research include:

Super-Resolution Microscopy (SRM): Techniques like STED or SMLM can overcome the diffraction limit of light, enabling the visualization of DDEA's interaction with specific molecular targets, such as proteins within a membrane or organelle, at the nanometer scale. mdpi.com

Label-Free Imaging: Methods like Stimulated Raman Scattering (SRS) spectroscopy can provide chemical maps of a cell with subcellular resolution without the need for fluorescent labels, which could potentially alter the compound's behavior. acs.org

These techniques will be instrumental in moving from measuring bulk concentrations to understanding the precise location and trafficking of DDEA within individual cells, linking its presence in organelles like mitochondria, lysosomes, or the endoplasmic reticulum to specific functional outcomes. mdpi.com

Q & A

Q. What is the metabolic pathway of DDEA, and how does it relate to hepatic toxicity?

DDEA is a major metabolite of amiodarone formed via cytochrome P450 (CYP)-catalyzed N-deethylation, primarily involving CYP3A4 and CYP1A1 . Its lipophilic nature leads to accumulation in lipid-rich tissues like the liver, contributing to hepatocellular toxicity through lysosomal dysfunction and lipidosis . Methodologically, hepatic toxicity can be assessed via in vitro models (e.g., hepatocyte viability assays) and tissue concentration measurements using HPLC .

Q. How does structural modification of amiodarone’s diethylaminoethoxy group influence DDEA’s toxicity?

Dealkylation of amiodarone’s diethylaminoethoxy group reduces toxicity. DDEA (di-N-desethyl) is less toxic than mono-N-desethylamiodarone (MDEA) but more toxic than further deaminated analogs like B2-O-EtOH. Toxicity ranking (MDEA > DDEA > B2-O-EtOH) suggests that sequential dealkylation and deamination are detoxification mechanisms. Researchers can evaluate this using alveolar macrophage models, measuring vacuolation, inclusion body formation, and surfactant protein A degradation .

Q. What analytical methods are recommended for quantifying DDEA and amiodarone in biological samples?

Normal-phase HPLC with UV detection (254 nm) is a validated method for simultaneous quantification of amiodarone and DDEA in serum. Key steps include:

- Sample preparation: Liquid-liquid extraction with isopropyl ether.

- Chromatographic conditions: Silica column, mobile phase of ammonium sulfate (pH 6.8) and methanol (8:92 v/v).

- Validation parameters: Recovery >95%, intra-day CV <5%, inter-day CV <8% .

Advanced Research Questions

Q. How do D1624 and D1629 residues in JARID1A PHD3 influence DDEA’s binding affinity?

Dose-response studies using GST-tagged JARID1A PHD3 mutants reveal that D1629 is critical for DDEA binding, while D1624 has minimal impact. Experimental design includes:

Q. Why does DDEA exhibit greater pulmonary toxicity than amiodarone in Fischer 344 rats?

Fischer 344 rats accumulate higher DDEA levels in lung tissue compared to Wistar rats, correlating with increased lavage lymphocytes, neutrophils, and histologic inflammation. Methodology:

Q. What experimental approaches resolve contradictions in DDEA’s role in hepatotoxicity across pharmacokinetic studies?

Conflicting data arise from limited sample sizes, confounding factors (e.g., inflammation markers), and inability to measure DDEA in some models. Strategies include:

Q. How does DDEA’s photodegradation contribute to amiodarone-induced photosensitivity?

UV irradiation of DDEA generates aryl radicals and superoxide via deiodination and photoionization. Key methods:

Q. What methodological challenges arise when studying DDEA’s vascular effects in vivo?

The hand vein compliance technique in humans involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。